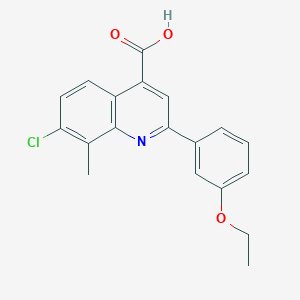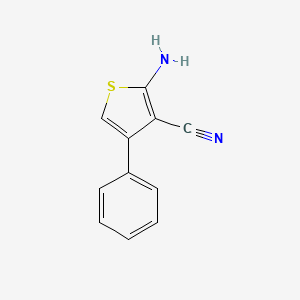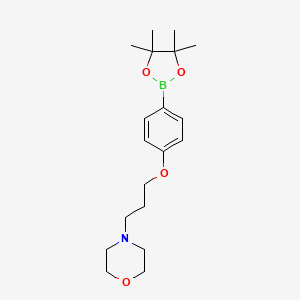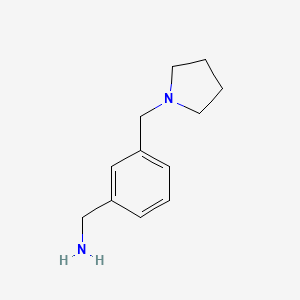
3-Pyrrolidin-1-ylmethyl-benzylamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "3-Pyrrolidin-1-ylmethyl-benzylamine" involves various strategies. For instance, a novel synthetic strategy using benzyne and azomethine ylides has been employed to construct spiro[oxindole-3,2'-pyrrolidine] derivatives, which are structurally related to the compound of interest . Additionally, a "one-pot" synthesis approach has been developed for the regiospecific synthesis of polysubstituted pyrroles from benzylamines and ynones under metal-free conditions, which could potentially be adapted for the synthesis of "this compound" .
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" has been characterized using various spectroscopic techniques. For example, the structure of a heterocyclic compound with a pyridinyl moiety was characterized by FT-IR, NMR, UV-Vis, and Mass spectroscopy, as well as X-ray diffraction methods . These techniques could be applied to determine the molecular structure of "this compound" and confirm its purity and identity.
Chemical Reactions Analysis
The chemical reactivity of pyrrolidine and related compounds has been explored in several studies. The glow-discharge reactions of pyrrolidine have been shown to produce a complex mixture of products, including α-(1-pyrrolidinyl) nitrile derivatives . This indicates that pyrrolidine rings can engage in various chemical reactions, which could be relevant when considering the reactivity of "this compound" in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing pyrrolidine and benzylamine moieties have been investigated. For instance, the luminescence properties of naphthalimide derivatives connected to a benzamide via a methylene group were studied, which could provide insights into the photophysical properties of "this compound" . Additionally, theoretical studies on the spectroscopic properties of pyridinylimine and pyridinylmethylamine derivatives offer valuable information on the electronic structure and potential optical properties of related compounds .
Applications De Recherche Scientifique
Complex Synthesis and Characterization
- A study conducted by Amirnasr, Schenk, and Meghdadi (2002) focused on the synthesis and characterization of cobalt(III) complexes, where 3-Pyrrolidin-1-ylmethyl-benzylamine (referred to as pyrrolidine in their study) was used as a ligand. They discussed the molecular structure and spectroscopic properties of these complexes, indicating the compound's role in forming complex molecular structures (Amirnasr, Schenk, & Meghdadi, 2002).
Synthesis of Anticancer Compounds
- Zhang, Cao, Xu, and Wang (2018) highlighted the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde crucial for small molecule anticancer drugs. This indicates the compound's potential in pharmaceutical applications, particularly in cancer treatment (Zhang, Cao, Xu, & Wang, 2018).
Electrochemical Studies
- In a study by Cañón-Mancisidor et al. (2008), the electrochemical behavior of copper complexes with substituted polypyridinic ligands was examined, where a variant of this compound was used. This research underscores the compound's relevance in understanding electrochemical processes (Cañón-Mancisidor et al., 2008).
Photophysical Properties and Reaction Mechanism Studies
- Hussein, Moussa, El Guesmi, and Ahmed (2018) explored the regio- and stereochemical [3 + 2] cycloaddition of azomethine ylides, generated using benzylamine, with various dipolarophiles. This study provides insights into the photophysical properties and reaction mechanisms involving the compound (Hussein, Moussa, El Guesmi, & Ahmed, 2018).
Asymmetric Catalytic Biomimetic Reactions
- Guo, Song, and Gong (2013) described an asymmetric catalytic biomimetic reaction using benzylamine, demonstrating the compound's utility in synthetic organic chemistry, particularly in creating structurally diverse pyrrolidine derivatives (Guo, Song, & Gong, 2013).
Schiff Base Synthesis and Potential Medicinal Applications
- Pandey and Srivastava (2011) synthesized novel Schiff bases of 3-aminomethyl pyridine, indicating the use of derivatives of this compound in creating compounds with potential anticonvulsant properties (Pandey & Srivastava, 2011).
Propriétés
IUPAC Name |
[3-(pyrrolidin-1-ylmethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-9-11-4-3-5-12(8-11)10-14-6-1-2-7-14/h3-5,8H,1-2,6-7,9-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUWXPVILJUANC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405719 | |
| Record name | 1-{3-[(Pyrrolidin-1-yl)methyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91271-78-2 | |
| Record name | 3-(1-Pyrrolidinylmethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91271-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{3-[(Pyrrolidin-1-yl)methyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(pyrrolidin-1-ylmethyl)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(acetylamino)benzyl]-2-chloroacetamide](/img/structure/B1335352.png)
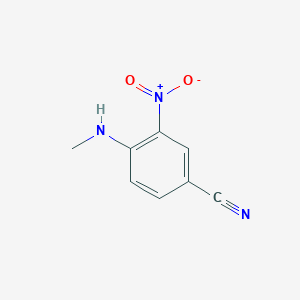
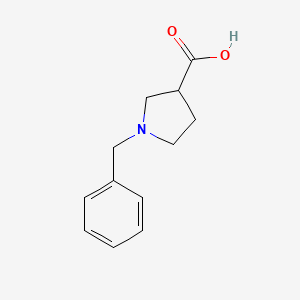

![1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione](/img/structure/B1335372.png)


